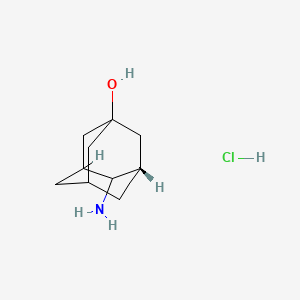

trans-4-Aminoadamantan-1-ol Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S)-4-aminoadamantan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO.ClH/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7;/h6-9,12H,1-5,11H2;1H/t6?,7-,8?,9?,10?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEPNQFVPHYHHO-VSLJLWNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CC3(CC1CC(C3)C2N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670480 | |

| Record name | (3S)-4-Aminotricyclo[3.3.1.1~3,7~]decan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62075-23-4 | |

| Record name | (3S)-4-Aminotricyclo[3.3.1.1~3,7~]decan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Amino-1-adamantanol Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of trans-4-Aminoadamantan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of trans-4-Aminoadamantan-1-ol Hydrochloride. This adamantane derivative is a key intermediate in the synthesis of various pharmaceuticals, notably as a building block for Dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes. A thorough understanding of its physicochemical characteristics is essential for its effective use in drug design, synthesis, and formulation.

Core Physicochemical Properties

The following tables summarize the available and computed physicochemical data for this compound and its corresponding free base.

Table 1: General and Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₈ClNO | --INVALID-LINK--[1][2] |

| Molecular Weight | 203.71 g/mol | --INVALID-LINK--[1][2] |

| Appearance | White to off-white solid/powder | --INVALID-LINK--[3][4], --INVALID-LINK-- |

| Purity | ≥98% | --INVALID-LINK--[5], --INVALID-LINK--[3][4] |

| Storage Conditions | Room temperature, in a cool, dark place | --INVALID-LINK-- |

| IUPAC Name | 4-aminoadamantan-1-ol;hydrochloride | --INVALID-LINK--[1][2] |

| InChIKey | KWEPNQFVPHYHHO-UHFFFAOYSA-N | --INVALID-LINK--[1][2] |

Table 2: Physicochemical Properties of trans-4-Aminoadamantan-1-ol (Free Base)

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₇NO | --INVALID-LINK--[6] |

| Molecular Weight | 167.25 g/mol | --INVALID-LINK--[6] |

| Melting Point | 230-235 °C | --INVALID-LINK--[7] |

| pKa (Predicted) | 15.14 ± 0.40 | --INVALID-LINK--[7] |

| XLogP3-AA (Computed) | 0.4 | --INVALID-LINK--[8] |

Experimental Protocols

Detailed experimental methodologies for determining the key physicochemical properties of amine hydrochlorides like this compound are provided below. While specific experimental data for this compound is not widely published, these standard protocols can be readily applied.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.

Methodology: Capillary Melting Point

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is increased at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the onset of melting (the first appearance of liquid) to the complete liquefaction of the sample is recorded.

Solubility Determination

Methodology: Laser Monitoring Dynamic Method

-

A known mass of the solvent (e.g., water, ethanol, methanol) is placed in a jacketed glass vessel maintained at a constant temperature by a circulating water bath.

-

A laser beam is passed through the solvent, and the light intensity is measured by a detector.

-

A small, known mass of this compound is added to the stirred solvent. The suspension of solid particles will scatter the laser light, leading to a decrease in detected intensity.

-

As the solute dissolves, the solution becomes clearer, and the laser intensity increases.

-

The process of adding small, known amounts of the solute is repeated until the laser intensity no longer returns to its maximum value, indicating that the solution is saturated.

-

The total mass of the dissolved solute is used to calculate the solubility at that temperature. This procedure can be repeated at various temperatures to generate a solubility curve.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at a given pH, which affects its solubility, absorption, and receptor binding.

Methodology: Potentiometric Titration

-

A precise amount of this compound is dissolved in a known volume of deionized water.

-

The solution is placed in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, accurate increments.

-

The pH of the solution is recorded after each addition of the titrant, allowing for equilibration.

-

A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes. The adamantane moiety is known to significantly increase lipophilicity.[1][3][5][12][13]

Methodology: Shake-Flask Method

-

A solution of this compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer).

-

The mixture is shaken vigorously until equilibrium is reached.

-

The two phases are separated by centrifugation.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualizations

Synthesis Workflow

The synthesis of this compound can be achieved through various routes. A common method involves the reduction of an intermediate, followed by salt formation.[9][14]

Caption: A generalized workflow for the synthesis of this compound.

DPP-4 Inhibition Signaling Pathway

This compound serves as a key intermediate in the synthesis of DPP-4 inhibitors. These drugs play a crucial role in glucose homeostasis by preventing the degradation of incretin hormones.[15][16][17][18]

Caption: The role of DPP-4 inhibitors in preventing incretin degradation and promoting insulin secretion.

References

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Aminoadamantan-1-ol hydrochloride | C10H18ClNO | CID 2857446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. connectsci.au [connectsci.au]

- 4. labproinc.com [labproinc.com]

- 5. mdpi.com [mdpi.com]

- 6. trans-4-Aminoadamantan-1-ol | C10H17NO | CID 45489844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Trans-4-Amino-1-hydroxy-adamantane | 62058-03-1 [chemicalbook.com]

- 8. 4-Aminoadamantan-1-ol | C10H17NO | CID 2857447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents [patents.google.com]

- 10. scielo.br [scielo.br]

- 11. scielo.br [scielo.br]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. CN101735080A - Process for synthesizing trans-4-amino-1-adamantanol hydrochloride - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. WO2005012249A2 - Adamantyglycine- based inhibitors of dipeptidyl peptidase iv for the treatment of diabetes - Google Patents [patents.google.com]

- 17. Dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to trans-4-Aminoadamantan-1-ol Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-Aminoadamantan-1-ol Hydrochloride (CAS Number: 62075-23-4) is a rigid, cage-like diamine derivative of adamantane that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and desirable physicochemical properties make it a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of its chemical properties, synthesis, and, most notably, its critical role as a foundational building block in the development of potent and selective enzyme inhibitors for various diseases. While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant promise in targeting enzymes such as Dipeptidyl Peptidase-4 (DPP-4) and 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), which are implicated in metabolic disorders like type 2 diabetes and obesity. This document will detail the experimental protocols for its synthesis and explore the signaling pathways targeted by its derivatives, providing a comprehensive resource for researchers in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a white to almost white crystalline powder. Its rigid adamantane core imparts a high degree of lipophilicity, a feature that can be advantageous for bioavailability and tissue distribution of its derivatives.

| Property | Value | Source |

| CAS Number | 62075-23-4 | [1] |

| Molecular Formula | C₁₀H₁₈ClNO | [1] |

| Molecular Weight | 203.71 g/mol | [1][2] |

| Appearance | White to almost white powder/crystal | [3] |

| Purity | >98.0% | [2] |

| IUPAC Name | (1s,3R,4r,5S,7s)-4-aminoadamantan-1-ol hydrochloride | [2] |

| Synonyms | trans-1-Amino-4-hydroxyadamantane Hydrochloride | [4] |

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

| Hazard Code | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P362+P364[2]. It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.

Synthesis and Manufacturing

Several synthetic routes for this compound have been developed, primarily documented in patent literature. These methods aim for high yield and purity, which are critical for its use as a pharmaceutical intermediate. A common approach involves the reduction of an adamantanone derivative.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is based on methods described in patent literature[5].

Step 1: Imine Formation

-

In a reaction vessel, 5-hydroxy-2-adamantanone is used as the starting material.

-

Aqueous ammonia is added as the reaction system.

-

The reaction is carried out at a temperature between 0-50°C for 4-16 hours to generate 5-hydroxy-2-adamantanimine.

Step 2: Hydrogenation

-

The resulting 5-hydroxy-2-adamantanimine is then subjected to a hydro-reduction reaction.

-

Palladium on carbon (Pd/C) is typically used as the catalyst.

-

The reaction is conducted under a hydrogen atmosphere at a pressure of 1-5 normal atmospheres and a temperature of 20-60°C. This step yields 4-amino-1-hydroxyadamantane.

Step 3: Salt Formation and Purification

-

The crude 4-amino-1-hydroxyadamantane is dissolved in a suitable solvent, such as methanol, ethanol, or isopropanol.

-

The solution is cooled to 0-10°C.

-

An acidifying agent, such as a methanol solution of hydrogen chloride or trimethylchlorosilane, is added to the solution to form the hydrochloride salt.

-

The mixture is stirred and may be refluxed, followed by cooling to induce crystallization.

-

The resulting solid, this compound, is collected by filtration, washed, and dried.

Role in Drug Discovery and Development

This compound is a key intermediate in the synthesis of various drug candidates. Its rigid, three-dimensional structure allows for precise orientation of functional groups, which can lead to high-affinity interactions with biological targets. Numerous pharmaceutical companies, including Roche, Merck, and Johnson & Johnson, have utilized this scaffold in their drug design and screening programs[5].

The primary applications of this building block have been in the development of inhibitors for two key enzymes involved in metabolic diseases:

-

Dipeptidyl Peptidase-4 (DPP-4)

-

11β-hydroxysteroid dehydrogenase 1 (11β-HSD1)

Derivatives of trans-4-Aminoadamantan-1-ol have been investigated for the treatment of hyperlipidemia, diabetes, obesity, and atherosclerosis[5].

Signaling Pathways of Therapeutic Targets

While this compound itself is not biologically active in the same way as its derivatives, understanding the signaling pathways of the enzymes targeted by these derivatives is crucial for appreciating its importance.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is a serine protease that plays a critical role in glucose homeostasis. It inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion. This mechanism of action is a well-established therapeutic strategy for type 2 diabetes[6]. Adamantane-containing compounds have been successfully developed as potent and selective DPP-4 inhibitors[7][8]. The adamantyl group often occupies the S2 pocket of the enzyme, contributing to the inhibitor's potency and pharmacokinetic properties[8].

11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) Inhibition

11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol in key metabolic tissues such as the liver and adipose tissue. Overexpression of 11β-HSD1 is associated with increased local cortisol concentrations, which can lead to insulin resistance, visceral obesity, and dyslipidemia. Therefore, inhibiting 11β-HSD1 is a promising therapeutic approach for treating type 2 diabetes and metabolic syndrome[9][10]. The adamantane moiety has been extensively used in the design of potent and selective 11β-HSD1 inhibitors, where it often binds to a hydrophobic pocket in the enzyme's active site[11][12][13].

Conclusion

This compound is a pivotal molecular scaffold in the field of medicinal chemistry. While it does not typically exhibit direct therapeutic activity, its role as a versatile building block is indispensable for the creation of innovative drug candidates. The unique structural and physicochemical properties of the adamantane core, provided by this intermediate, have enabled the development of potent and selective inhibitors of key enzymes like DPP-4 and 11β-HSD1. This has paved the way for new therapeutic strategies for metabolic diseases. The synthetic accessibility and the potential for diverse functionalization make this compound a compound of high interest for researchers and scientists dedicated to the discovery and development of next-generation therapeutics. Further exploration of derivatives based on this scaffold holds significant promise for addressing unmet medical needs.

References

- 1. 4-Aminoadamantan-1-ol hydrochloride | C10H18ClNO | CID 2857446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-4-Amino-1-adamantanol Hydrochloride | 62075-23-4 [sigmaaldrich.com]

- 3. trans-4-AMino-1-adaMantanol Hydrochloride, CasNo.62075-23-4 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 4. trans-4-Amino-1-adamantanol Hydrochloride | 62075-23-4 | TCI EUROPE N.V. [tcichemicals.com]

- 5. CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents [patents.google.com]

- 6. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. WO2005012249A2 - Adamantyglycine- based inhibitors of dipeptidyl peptidase iv for the treatment of diabetes - Google Patents [patents.google.com]

- 9. Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors [mdpi.com]

- 10. Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Adamantane 11-beta-HSD-1 inhibitors: Application of an isocyanide multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and 11β hydroxysteroid dehydrogenase 1 inhibition of thiazolidine derivatives with an adamantyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to trans-4-Aminoadamantan-1-ol Hydrochloride

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and potential biological activities of trans-4-Aminoadamantan-1-ol Hydrochloride. The information is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Molecular Structure and Chemical Properties

This compound is a derivative of adamantane, a rigid, tricyclic hydrocarbon. The adamantane cage structure imparts unique physicochemical properties to its derivatives, including high lipophilicity and metabolic stability, which are often desirable in drug candidates. The "trans" designation in its name refers to the stereochemical relationship between the amino and hydroxyl groups on the adamantane scaffold.

The hydrochloride salt form enhances the compound's solubility in aqueous solutions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈ClNO | [1] |

| Molecular Weight | 203.71 g/mol | [1][2] |

| IUPAC Name | 4-aminoadamantan-1-ol;hydrochloride | [1] |

| CAS Number | 62075-23-4 | [3] |

| Appearance | White to almost white powder or crystal | |

| Purity | >98.0% | [3] |

| Synonyms | trans-4-Amino-1-adamantanol Hydrochloride, trans-1-Amino-4-hydroxyadamantane Hydrochloride | [3][4] |

Synthesis of this compound

The synthesis of this compound typically starts from 5-hydroxy-2-adamantanone. Several synthetic routes have been described in patent literature, generally involving the formation of an intermediate which is then reduced and subsequently converted to the hydrochloride salt.

Experimental Protocol: Synthesis via Oxime Formation and Reduction

This protocol is based on the method described in patent CN101735080A.

Step 1: Oximation of 5-hydroxy-2-adamantanone

-

To a solution of 5-hydroxy-2-adamantanone in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride.

-

The reaction is typically carried out in the presence of a base (e.g., sodium acetate) to neutralize the liberated HCl.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

The resulting 5-hydroxy-2-adamantanone oxime is then isolated by filtration and can be purified by recrystallization.

Step 2: Reduction of 5-hydroxy-2-adamantanone oxime

-

The oxime from Step 1 is dissolved in an appropriate solvent, such as methanol or ethanol.

-

The reduction is performed using a reducing agent, for example, Raney Nickel under a hydrogen atmosphere (typically 1.5–2.5 MPa).

-

The reaction is heated (e.g., 50–75 °C) until the reduction is complete.

-

After cooling, the catalyst is removed by filtration.

Step 3: Formation of the Hydrochloride Salt

-

The filtrate containing 4-aminoadamantan-1-ol is cooled in an ice bath.

-

A solution of hydrochloric acid (or a reagent like trimethylchlorosilane which generates HCl in situ) in a suitable solvent (e.g., methanol) is added dropwise while maintaining a low temperature.

-

The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Caption: Synthesis workflow for this compound.

Potential Biological Activities and Mechanisms of Action

While specific studies detailing the biological targets and signaling pathways of this compound are not extensively available in public literature, the activities of structurally related adamantane derivatives, such as amantadine and memantine, provide insights into its potential pharmacological profile. Adamantane derivatives are known to exhibit antiviral and neurological activities.[5][6]

Potential Antiviral Activity

Amantadine and its close analog rimantadine have been used as antiviral drugs against the influenza A virus.[7] Their primary mechanism of action is the blockade of the M2 proton ion channel of the virus, which is essential for the viral uncoating process within the host cell.[7][8] Given the structural similarity, it is plausible that this compound could exhibit similar inhibitory effects on viral ion channels.

Potential Neurological Activity

Memantine, another well-known adamantane derivative, is used in the treatment of Alzheimer's disease.[9] Its therapeutic effect is primarily attributed to its action as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[10][11] By blocking the NMDA receptor, memantine modulates glutamatergic neurotransmission and mitigates the excitotoxicity associated with neurodegenerative diseases. The amino and hydroxyl functionalities on trans-4-Aminoadamantan-1-ol could allow for interactions with neurotransmitter receptors, suggesting a potential for neurological activity.

Amantadine is also used in the treatment of Parkinson's disease, where its mechanism is thought to involve the enhancement of dopamine release and the inhibition of its reuptake, as well as NMDA receptor antagonism.[12][13]

Caption: Inferred potential mechanisms of action for trans-4-Aminoadamantan-1-ol HCl.

Applications in Research and Drug Development

This compound serves as a valuable building block in medicinal chemistry for the development of new therapeutic agents. Its rigid adamantane core can be used to orient functional groups in a specific three-dimensional arrangement for optimal interaction with biological targets. Patent literature indicates its use in the design and screening of new drug molecules for a variety of conditions, including metabolic diseases and viral infections.[14]

Safety and Handling

Based on available safety data, this compound is classified as a skin and eye irritant.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.

Table 2: Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

References

- 1. 4-Aminoadamantan-1-ol hydrochloride | C10H18ClNO | CID 2857446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. trans-4-Amino-1-adamantanol Hydrochloride | 62075-23-4 [sigmaaldrich.com]

- 4. trans-4-Aminoadamantan-1-ol | C10H17NO | CID 45489844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amantadine - Wikipedia [en.wikipedia.org]

- 8. droracle.ai [droracle.ai]

- 9. goodrx.com [goodrx.com]

- 10. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]

- 12. The mechanism of action of amantadine in Parkinsonism: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Amantadine Hydrochloride? [synapse.patsnap.com]

- 14. CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents [patents.google.com]

In-Depth Technical Guide: Spectroscopic and Biological Profile of trans-4-Aminoadamantan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-4-Aminoadamantan-1-ol Hydrochloride, a key intermediate in medicinal chemistry. The document details experimental protocols for acquiring such data and explores the compound's relevance in biological signaling pathways, offering insights for researchers in drug discovery and development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. While a publicly available, complete dataset for the hydrochloride salt is not readily accessible, the data presented is based on typical values for adamantane derivatives and information from commercially available sources. Purity levels for this compound are often reported to be greater than 98% by HPLC.[1]

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Notes |

| ¹H NMR | ~3.1 | br s | Proton on carbon bearing the amino group (CH-NH₃⁺) |

| ~1.5-2.2 | m | Adamantane cage protons (CH and CH₂) | |

| - | - | The hydroxyl proton (-OH) and amine protons (-NH₃⁺) may be broad and their chemical shifts can vary depending on the solvent and concentration. | |

| ¹³C NMR | ~70 | s | Carbon bearing the hydroxyl group (C-OH) |

| ~50 | s | Carbon bearing the amino group (C-NH₃⁺) | |

| ~30-45 | m | Adamantane cage carbons (CH and CH₂) |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at δ 0.00 ppm. The actual chemical shifts can vary based on the solvent and experimental conditions used.

Table 2: Infrared (IR) Spectroscopy Data

| Wave Number (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | O-H stretch (hydroxyl group) |

| ~3000-2800 | Strong | C-H stretch (adamantane cage) |

| ~3100-2500 | Broad | N-H stretch (ammonium salt, -NH₃⁺) |

| ~1600-1500 | Medium | N-H bend (ammonium salt, -NH₃⁺) |

| ~1450 | Medium | C-H bend (adamantane cage) |

| ~1100 | Strong | C-O stretch (hydroxyl group) |

Table 3: Mass Spectrometry (MS) Data

| Technique | m/z Value | Interpretation |

| Electrospray Ionization (ESI) | [M+H]⁺ ≈ 168.1 | Molecular ion of the free base (trans-4-Aminoadamantan-1-ol) |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical for sample solubility.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (300 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64 (signal averaging to improve signal-to-noise).

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan of the empty ATR crystal prior to sample analysis.

-

-

Data Processing:

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water.

-

-

Instrument Parameters:

-

Infuse the sample solution into the ESI source.

-

Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion of the free base.

-

Biological Context and Signaling Pathways

Adamantane derivatives are a class of compounds with significant therapeutic interest due to their lipophilic nature, which can enhance blood-brain barrier permeability.[2] They have been investigated for their roles in various neurological and inflammatory conditions. Notably, adamantane-containing drugs like Memantine are known to act as N-methyl-D-aspartate (NMDA) receptor antagonists.[3] Furthermore, research has implicated adamantane derivatives in the modulation of other critical signaling pathways.

One such pathway is the Toll-like Receptor 4 (TLR4) signaling cascade . Activation of TLR4 by ligands such as lipopolysaccharide (LPS) triggers a downstream signaling cascade involving Myeloid differentiation primary response 88 (MyD88) and ultimately leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[4][5] This pathway is a key driver of inflammatory responses.[4][5] Some adamantane-linked isothiourea derivatives have been shown to suppress hepatocellular carcinoma growth by inhibiting this TLR4-MyD88-NF-κB signaling pathway.[4]

Below is a diagram illustrating the general workflow for investigating the effect of an adamantane derivative on the TLR4 signaling pathway.

This workflow provides a general framework for assessing the anti-inflammatory potential of compounds like this compound and its derivatives by examining their impact on key components of the TLR4 signaling pathway.

References

- 1. This compound, CasNo.62075-23-4 Falcon Life Sciences Pvt. Ltd China (Mainland) [shanxifaerken.lookchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Solubility Profile of trans-4-Aminoadamantan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of trans-4-Aminoadamantan-1-ol Hydrochloride (CAS No: 62075-23-4), a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility, experimental protocols for its determination, and methods for purification that leverage its solubility characteristics. The information presented is curated from scientific literature and patent documents to support research and development activities.

Physicochemical Properties

This compound is a white crystalline solid. Its rigid adamantane cage structure, substituted with a polar amino group and a hydroxyl group, results in a molecule with a unique solubility profile that is critical for its purification and handling.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈ClNO | --INVALID-LINK-- |

| Molecular Weight | 203.71 g/mol | --INVALID-LINK-- |

| Appearance | White to Almost white powder to crystal | --INVALID-LINK-- |

| Purity | >98% | --INVALID-LINK-- |

Solubility Profile

The following table summarizes the expected qualitative solubility based on information from patent documents and the general solubility characteristics of adamantane amine hydrochlorides.

| Solvent | Expected Qualitative Solubility | Remarks |

| Water | Soluble | The hydrochloride salt form enhances aqueous solubility. |

| Methanol | Soluble | Used as a solvent for recrystallization to purify the trans isomer.[1][2] |

| Ethanol | Soluble | Mentioned as a suitable solvent for purification. The cis and trans forms exhibit different solubilities.[1] |

| Isopropanol | Sparingly Soluble | Can be used in the purification process due to differential solubility of isomers.[1] |

| tert-Butanol | Sparingly Soluble | Another potential solvent for purification based on isomer solubility differences.[1] |

| Non-polar organic solvents (e.g., hexane, toluene) | Insoluble | The polar nature of the hydrochloride salt makes it insoluble in non-polar solvents. |

Experimental Protocols

Protocol for Quantitative Solubility Determination (Adapted from similar compounds)

This protocol describes a general method for determining the solubility of this compound in various solvents at different temperatures. This method is based on the isothermal saturation technique.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of vials for each solvent to be tested.

-

Add a known volume of the solvent to each vial.

-

Add an excess amount of this compound to each vial to ensure a saturated solution.

-

Place the vials in a thermostatic shaker set to the desired temperature.

-

Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated/cooled pipette to avoid temperature-induced precipitation.

-

Filter the withdrawn sample through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen analytical method (HPLC or UV-Vis).

-

Analyze the concentration of the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the solubility of this compound in the solvent at the tested temperature, expressed in mg/mL or g/100 mL.

-

Repeat the procedure for each solvent at different temperatures to generate a comprehensive solubility profile.

Protocol for Purification by Recrystallization

This protocol is based on methods described in patent literature for the purification of this compound, which leverages the differential solubility of its isomers.

Materials:

-

Crude 4-amino-1-hydroxyadamantane hydrochloride (containing a mixture of cis and trans isomers)

-

Methanol or Ethanol

-

Reaction flask with a reflux condenser

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Place the crude 4-amino-1-hydroxyadamantane hydrochloride in a reaction flask.

-

Add a minimal amount of the chosen solvent (methanol or ethanol) to dissolve the crude product. The patent suggests using 2-10 times the mass of the crude product in solvent.

-

Heat the mixture to reflux with stirring until all the solid has dissolved.

-

Once a clear solution is obtained, slowly cool the solution to room temperature.

-

Further cool the solution in an ice bath to promote crystallization of the less soluble trans isomer.

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities and the more soluble cis isomer.

-

Dry the purified crystals under vacuum to obtain pure this compound.

Mandatory Visualizations

Diagram 1: Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound, highlighting the crucial role of solubility in the final purification step.

Caption: Synthesis and purification workflow for this compound.

Diagram 2: Logical Relationship in Solubility-Based Purification

This diagram illustrates the logical principle behind the purification of the trans isomer based on its lower solubility compared to the cis isomer in the chosen recrystallization solvent.

Caption: Logical diagram of isomer separation based on differential solubility.

References

In-Depth Technical Guide: trans-4-Aminoadamantan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-4-Aminoadamantan-1-ol Hydrochloride, a key intermediate in the synthesis of various pharmaceutically active compounds. This document details its chemical and physical properties, provides in-depth safety and handling procedures, and outlines experimental protocols for its synthesis and analysis. Furthermore, it explores the biological context of adamantane derivatives, particularly their emerging role as Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors, a promising target for the treatment of obesity and type 2 diabetes. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a white to almost white crystalline powder.[1] Its rigid, cage-like adamantane core imparts unique physicochemical properties that are advantageous in drug design, including high lipophilicity which can enhance tissue penetration.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈ClNO | [1][3] |

| Molecular Weight | 203.71 g/mol | [1][3][4] |

| CAS Number | 62075-23-4 | [1][5] |

| Appearance | White to almost white powder/crystal | [1] |

| Purity | >98.0% | [1] |

| Melting Point | Not available. The free base, trans-4-Aminoadamantan-1-ol, has a reported melting point of 230-235°C. | [5] |

| Solubility | Soluble in water, methanol, and ethanol. The cis and trans isomers exhibit different solubilities in these solvents, which can be utilized for purification. | [6] |

| pKa | Data not available. |

Safety and Handling

2.1. Hazard Identification

This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate care and personal protective equipment.

Table 2: GHS Hazard Statements and Pictograms

| Hazard | Statement | Pictogram | Source(s) |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | GHS07 (Exclamation Mark) | [1][3] |

| Eye Damage/Irritation | H319: Causes serious eye irritation. | GHS07 (Exclamation Mark) | [1][3] |

2.2. Personal Protective Equipment (PPE)

To ensure safe handling, the following personal protective equipment is mandatory:

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated.

2.3. First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

2.4. Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Experimental Protocols

3.1. Synthesis of this compound

The following protocol is a general representation based on published patent literature.[6]

Workflow for the Synthesis of this compound

Caption: Synthesis of this compound.

Methodology:

-

Formation of 5-Hydroxy-2-adamantanimine: In a suitable reaction vessel, dissolve 5-hydroxy-2-adamantanone in aqueous ammonia. Stir the mixture at room temperature for approximately 16 hours.[6]

-

Hydrogenation to 4-Aminoadamantan-1-ol: To the resulting imine solution, add a palladium on carbon (Pd/C) catalyst. Pressurize the vessel with hydrogen gas to 10 atmospheres and heat to 60°C. Maintain these conditions with stirring for 24 hours. After the reaction, filter off the catalyst and concentrate the filtrate to obtain the crude 4-aminoadamantan-1-ol as a mixture of cis and trans isomers.[6]

-

Acidification and Purification: Dissolve the crude product in methanol. Cool the solution in an ice bath and slowly add a solution of hydrogen chloride in methanol. The trans isomer, being less soluble, will preferentially crystallize. The resulting solid can be collected by filtration and further purified by recrystallization from methanol or ethanol to yield high-purity this compound.[6] The purity of the final product is typically greater than 99%.[6]

3.2. Analytical Methods

3.2.1. Gas Chromatography (GC) for Purity Assessment

A common method for assessing the purity of the final product and the ratio of cis to trans isomers is gas chromatography.

Workflow for GC Analysis

Caption: Workflow for Gas Chromatography (GC) analysis.

Typical GC Conditions (from patent literature for a similar compound):

-

Column: Capillary column (e.g., DB-5 or equivalent)

-

Injector Temperature: 250°C

-

Detector: Flame Ionization Detector (FID)

-

Detector Temperature: 280°C

-

Carrier Gas: Nitrogen or Helium

-

Temperature Program: An initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 10 minutes.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR is a powerful tool for structural confirmation.

¹H-NMR Data (from patent literature, solvent not specified):

-

δ 3.4 (s, 1H)

-

δ 2.1 (br s, 2H)

-

δ 1.8-2.0 (m, 4H)

-

δ 1.5-1.7 (m, 6H)

3.2.3. High-Performance Liquid Chromatography (HPLC)

Proposed HPLC Method Development Workflow

Caption: Workflow for HPLC method development.

General Starting Conditions:

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm (as the molecule lacks a strong chromophore).

-

Injection Volume: 10 µL

3.2.4. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. While an experimental spectrum for the hydrochloride salt is not available, the fragmentation pattern of the free base can be inferred from similar adamantane structures. The mass spectrum of 1-adamantanol shows a prominent molecular ion peak and characteristic fragmentation patterns of the adamantane cage.

Biological Context: A Precursor for DGAT1 Inhibitors

This compound serves as a crucial building block for the synthesis of more complex molecules with therapeutic potential. Notably, adamantane-containing compounds have been investigated as inhibitors of Diacylglycerol O-acyltransferase 1 (DGAT1).[2]

4.1. The DGAT1 Signaling Pathway

DGAT1 is a key enzyme in the metabolic pathway of triglyceride synthesis. It catalyzes the final step in the formation of triglycerides from diacylglycerol and a fatty acyl-CoA.

Simplified DGAT1 Signaling Pathway

Caption: The role of DGAT1 in triglyceride synthesis and its inhibition.

4.2. Role in Obesity and Diabetes

The inhibition of DGAT1 is a promising therapeutic strategy for obesity and type 2 diabetes. By blocking the synthesis of triglycerides in the intestine and other tissues, DGAT1 inhibitors can reduce the absorption of dietary fats and decrease the accumulation of lipids that contribute to insulin resistance. Research has shown that adamantane derivatives can be potent DGAT1 inhibitors.[2] The rigid adamantane scaffold can effectively occupy hydrophobic pockets in the enzyme's active site, leading to potent inhibition.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of new therapeutics, particularly in the area of metabolic diseases. This guide provides essential information on its properties, safe handling, and synthesis. The exploration of its use as a precursor for DGAT1 inhibitors highlights the continued importance of the adamantane scaffold in medicinal chemistry. It is anticipated that this document will serve as a useful resource for scientists and researchers in their drug discovery and development endeavors.

References

- 1. trans-4-Amino-1-adamantanol Hydrochloride | 62075-23-4 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. 4-Aminoadamantan-1-ol hydrochloride | C10H18ClNO | CID 2857446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. labproinc.com [labproinc.com]

- 6. CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents [patents.google.com]

Unraveling the Biological Potential: A Technical Guide to the Putative Mechanisms of Action of trans-4-Aminoadamantan-1-ol Hydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-Aminoadamantan-1-ol hydrochloride is a synthetically derived adamantane derivative. While extensive research into its specific biological mechanism of action is not widely available in peer-reviewed literature, its structural similarity to well-characterized adamantane compounds, such as amantadine and memantine, provides a strong basis for inferring its potential biological activities. This technical guide consolidates the available information on related compounds to propose putative mechanisms of action for this compound, focusing on its potential as an antiviral agent and a modulator of the N-methyl-D-aspartate (NMDA) receptor. Furthermore, this document outlines generalized experimental protocols to facilitate future research into this molecule and presents its established role as a key scaffold in medicinal chemistry for the development of novel therapeutics.

Introduction

Adamantane and its derivatives have a rich history in pharmacology, leading to the development of drugs with significant clinical impact. The rigid, lipophilic, three-dimensional structure of the adamantane cage makes it a valuable pharmacophore. This compound, a member of this class, is recognized primarily as a versatile chemical intermediate and a scaffold for designing new bioactive molecules.[1] Its application in the synthesis of novel compounds by major pharmaceutical companies for a range of therapeutic areas underscores its importance in drug discovery.[2] This guide will explore the likely biological targets and mechanisms of action of this compound based on the established pharmacology of its structural analogs.

Putative Mechanism of Action I: Antiviral Activity

The aminoadamantane scaffold is the basis for some of the earliest synthetic antiviral drugs. Amantadine and rimantadine are well-known for their activity against the influenza A virus.

Targeting the Influenza A M2 Proton Channel

The primary antiviral mechanism of aminoadamantanes is the blockade of the M2 proton channel of the influenza A virus.[3] This channel is essential for the viral life cycle, specifically for the uncoating of the virus within the host cell's endosome. By blocking this channel, the influx of protons is inhibited, preventing the release of the viral ribonucleoprotein (vRNP) into the cytoplasm and thereby halting viral replication.

Given that this compound possesses the core aminoadamantane structure, it is highly probable that it exhibits similar M2 channel-blocking activity.

Activity Against Other Viruses

Recent studies have explored the efficacy of novel aminoadamantane derivatives against other viruses, including SARS-CoV-2.[4][5] While the exact mechanism against SARS-CoV-2 is still under investigation, it highlights the potential for this class of compounds to have a broader spectrum of antiviral activity.

Quantitative Data for Related Antiviral Adamantanes

While specific data for this compound is unavailable, the following table summarizes the activity of related compounds against influenza A.

| Compound | Virus Strain | Assay | IC50 (µM) | Reference |

| Amantadine | Influenza A (H1N1) | Plaque Reduction | 0.4 - 2.5 | J Med Chem, 1994[6] |

| Rimantadine | Influenza A (H3N2) | Plaque Reduction | 0.1 - 1.0 | J Med Chem, 1994[7] |

| Various Derivatives | Influenza A | Cytopathicity Inhibition | Varies | J Med Chem, 1994[6] |

| Aminoadamantane | SARS-CoV-2 | Vero CCL-81 cells | 39.71 | PubMed, 2023[4] |

| Derivative 3F4 | SARS-CoV-2 | Vero CCL-81 cells | 0.32 | PubMed, 2023[4] |

Putative Mechanism of Action II: NMDA Receptor Antagonism

Another well-established activity of aminoadamantane derivatives is the antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.

Non-Competitive Channel Blocking

Memantine (1-amino-3,5-dimethyladamantane), a clinically used drug for Alzheimer's disease, is a non-competitive antagonist of the NMDA receptor. It acts as an open-channel blocker, meaning it enters the ion channel when the receptor is activated by glutamate and glycine and physically occludes the pore, preventing the influx of Ca2+.[8] This action is voltage-dependent and has fast on/off kinetics, which is thought to contribute to its favorable side-effect profile compared to other NMDA receptor antagonists.

A study on a series of 1-amino-adamantanes demonstrated their ability to compete with [3H]MK-801 for binding to the NMDA receptor channel in human brain tissue, confirming that this is a class effect.[9] It is therefore plausible that this compound also acts as an NMDA receptor antagonist.

Quantitative Data for Related NMDA Receptor Antagonists

The following table presents the binding affinities of various 1-amino-adamantanes for the MK-801 binding site on the NMDA receptor.

| Compound | Ki (µM) for [3H]MK-801 binding | Reference |

| Memantine | 0.54 ± 0.23 | Eur J Pharmacol, 1991[9] |

| Amantadine | 10.50 ± 6.10 | Eur J Pharmacol, 1991[9] |

| 1-Amino-3,5-diethyl-adamantane | 0.19 ± 0.06 | Eur J Pharmacol, 1991[9] |

| 1-N-methyl-amino-adamantane | 21.72 ± 1.63 | Eur J Pharmacol, 1991[9] |

Role as a Scaffold in Medicinal Chemistry

Beyond its potential direct biological effects, trans-4-Aminoadamantan-1-ol is a valuable building block in drug discovery.[1] The adamantane cage can improve the pharmacokinetic properties of a drug candidate, such as increasing its lipophilicity, which can enhance membrane permeability and oral bioavailability. The amino and hydroxyl groups on the trans-4-Aminoadamantan-1-ol scaffold provide reactive handles for chemical modification, allowing for the synthesis of diverse libraries of compounds for screening against various biological targets.

Proposed Experimental Protocols

To definitively determine the mechanism of action of this compound, the following experimental approaches are recommended.

Protocol for NMDA Receptor Binding Assay

This protocol is a generalized method for a competitive radioligand binding assay to determine the affinity of the test compound for the NMDA receptor ion channel.

-

Objective: To determine the inhibitory constant (Ki) of this compound at the MK-801 binding site of the NMDA receptor.

-

Materials:

-

Membrane preparations from rat brain cortex (rich in NMDA receptors).

-

[3H]MK-801 (radioligand).

-

This compound (test compound).

-

Unlabeled MK-801 or phencyclidine (PCP) for determining non-specific binding.

-

Assay buffer (e.g., Tris-HCl).

-

Glutamate and glycine (co-agonists required to open the channel).

-

Scintillation vials and cocktail.

-

Liquid scintillation counter.

-

Glass fiber filters.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In test tubes, combine the membrane preparation, [3H]MK-801 at a fixed concentration (near its Kd), and varying concentrations of the test compound. Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled competitor).

-

Add glutamate and glycine to all tubes to activate the receptors.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Protocol for Influenza A Plaque Reduction Assay

This protocol provides a general framework for assessing the antiviral activity of the compound against influenza A virus.

-

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against influenza A virus replication.

-

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells.

-

Influenza A virus stock of known titer.

-

Cell culture medium (e.g., DMEM) and supplements.

-

This compound (test compound).

-

Agarose or methylcellulose for overlay.

-

Trypsin (for viral activation).

-

Crystal violet solution for staining.

-

-

Procedure:

-

Plate MDCK cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of the test compound in infection medium.

-

Wash the confluent cell monolayers and infect with a standardized amount of influenza A virus (e.g., 100 plaque-forming units per well).

-

Allow the virus to adsorb to the cells for 1 hour.

-

Remove the virus inoculum and wash the cells.

-

Overlay the cells with a semi-solid medium (containing agarose or methylcellulose), trypsin, and the respective concentrations of the test compound.

-

Incubate the plates for 2-3 days until viral plaques are visible.

-

Fix the cells (e.g., with formaldehyde) and stain with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound).

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

-

Conclusion

While direct experimental evidence for the mechanism of action of this compound is limited, its structural relationship to known antiviral and neuroprotective agents provides a strong foundation for postulating its biological activities. The most probable mechanisms are the inhibition of the influenza A M2 proton channel and the non-competitive antagonism of the NMDA receptor. Its established use as a scaffold in medicinal chemistry further highlights its significance in the development of new therapeutics. The experimental protocols outlined in this guide offer a clear path for future research to elucidate the precise biological functions of this intriguing adamantane derivative.

References

- 1. trans-4-Aminoadamantan-1-ol | 62058-03-1 | Benchchem [benchchem.com]

- 2. CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antiviral activity evaluation of some aminoadamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. | Semantic Scholar [semanticscholar.org]

- 8. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of the 1-amino-adamantanes at the MK-801-binding site of the NMDA-receptor-gated ion channel: a human postmortem brain study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Adamantane Core: A Technical Guide to the Pharmacophoric Significance of trans-4-Aminoadamantan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rigid, three-dimensional structure of the adamantane cage has long intrigued medicinal chemists. Its unique lipophilic and steric properties offer a versatile scaffold for the design of therapeutic agents targeting a wide array of biological systems. Among the functionalized adamantane derivatives, trans-4-Aminoadamantan-1-ol hydrochloride has emerged as a particularly valuable pharmacophore. This technical guide provides an in-depth exploration of this compound, detailing its role as a key building block in the development of potent and selective inhibitors for critical enzyme targets. We will delve into its synthesis, structure-activity relationships, and the experimental methodologies employed in its application, offering a comprehensive resource for researchers in drug discovery and development.

The strategic incorporation of the trans-4-aminoadamantan-1-ol moiety has been instrumental in the design of inhibitors for enzymes such as soluble epoxide hydrolase (sEH) and Janus kinases (JAKs). The adamantane cage often occupies hydrophobic pockets within the enzyme's active site, while the amino and hydroxyl groups provide crucial hydrogen bonding interactions or points for further chemical modification. This guide will present quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to fully elucidate the pharmacophoric importance of this compound.

Physicochemical Properties

The hydrochloride salt of trans-4-Aminoadamantan-1-ol presents as a stable, crystalline solid, a form that is advantageous for pharmaceutical development.

| Property | Value |

| Molecular Formula | C₁₀H₁₈ClNO |

| Molecular Weight | 203.71 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water and methanol |

The trans-4-Aminoadamantan-1-ol Pharmacophore in Drug Design

The unique structural features of this compound make it a favored building block in medicinal chemistry. The rigid adamantane cage provides a non-metabolizable, lipophilic scaffold that can effectively anchor a molecule within the binding site of a target protein. The trans configuration of the amino and hydroxyl groups offers specific stereochemical orientations for interaction with amino acid residues.

Role in Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase is a key enzyme in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). Inhibition of sEH is a promising therapeutic strategy for managing hypertension, inflammation, and pain. The trans-4-Aminoadamantan-1-ol moiety has been incorporated into urea-based sEH inhibitors, where the adamantane cage typically occupies a hydrophobic pocket in the enzyme's active site.

Role in Janus Kinase (JAK) Inhibition

The Janus kinases are a family of intracellular tyrosine kinases that play a critical role in cytokine signaling pathways, making them attractive targets for autoimmune diseases and cancer. Peficitinib, a pan-JAK inhibitor, features the trans-4-Aminoadamantan-1-ol core. In this context, the adamantane group contributes to the overall binding affinity and pharmacokinetic profile of the inhibitor.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the inhibitory activities of compounds containing the trans-4-Aminoadamantan-1-ol pharmacophore against sEH and JAKs.

Table 1: Inhibitory Activity of Adamantane-Containing Urea Derivatives against Soluble Epoxide Hydrolase (sEH)

| Compound | Adamantane Moiety | R Group | Human sEH IC₅₀ (nM) | Murine sEH IC₅₀ (nM) |

| 1 | 1-Adamantyl | Phenyl | 5.4 | 6.2 |

| 2 | 1-Adamantyl | 4-Trifluoromethylphenyl | 1.2 | 1.5 |

| 3 | trans-4-Hydroxy-1-adamantyl | Phenyl | 3.1 | 4.0 |

| B401 | 3,5-Dimethyl-1-adamantyl (Memantyl) | 4-(4-cyanobenzamido)phenyl | 0.4 | 0.5[1] |

| F401 | 3-Hydroxy-1-adamantyl | 4-(4-cyanobenzamido)phenyl | 4.2 | 3.8[1] |

Note: Data is compiled from various sources for illustrative purposes. Direct comparison requires standardized assay conditions.

Table 2: Inhibitory Activity of Peficitinib (ASP015K) against Janus Kinases (JAKs)

| Kinase | IC₅₀ (nM) |

| JAK1 | 3.9 |

| JAK2 | 5.0 |

| JAK3 | 0.7 |

| TYK2 | 4.8 |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound starts from 5-hydroxy-2-adamantanone.

Step 1: Oximation of 5-hydroxy-2-adamantanone 5-hydroxy-2-adamantanone is reacted with hydroxylamine hydrochloride in the presence of a base to form 5-hydroxy-2-adamantanone oxime.

Step 2: Reduction of the Oxime The oxime is then reduced to the corresponding amine, 4-aminoadamantan-1-ol, using a reducing agent such as sodium in alcohol or catalytic hydrogenation with Raney Nickel. This step typically yields a mixture of cis and trans isomers.

Step 3: Isomer Separation and Salt Formation The trans isomer is separated from the cis isomer, often through fractional crystallization of a suitable salt. The isolated trans-4-aminoadamantan-1-ol is then treated with hydrochloric acid in a suitable solvent like methanol or ethanol to yield this compound as a crystalline solid. The product is typically characterized by ¹H NMR and mass spectrometry.

Synthesis of a Urea-Based sEH Inhibitor

This protocol describes the synthesis of a representative 1-adamantyl-3-phenylurea derivative.

Materials:

-

This compound

-

Phenyl isocyanate

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous THF, add triethylamine (2.2 eq) and stir at room temperature for 10 minutes.

-

Add phenyl isocyanate (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-(trans-4-hydroxyadamantan-1-yl)-3-phenylurea.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (Representative Protocol for JAKs)

This protocol outlines a general procedure for determining the IC₅₀ value of a test compound against a specific Janus kinase.

Materials:

-

Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2)

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

Test compound (e.g., Peficitinib)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add a small volume (e.g., 50 nL) of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only (high control) and a known potent inhibitor (low control).

-

Prepare a 2x enzyme/substrate solution in kinase assay buffer and add 5 µL to each well. Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a 2x ATP solution (at a concentration near the Km for the specific JAK enzyme).

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and plot the data to determine the IC₅₀ value using a suitable curve-fitting software.

Signaling Pathways and Experimental Workflows

JAK-STAT Signaling Pathway and Inhibition

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for a wide range of cytokines and growth factors. The following diagram illustrates the canonical JAK-STAT pathway and the mechanism of inhibition by a JAK inhibitor like peficitinib.

Caption: The JAK-STAT signaling pathway and its inhibition.

Drug Discovery Workflow for Adamantane-Based Inhibitors

The discovery and development of drugs incorporating the trans-4-Aminoadamantan-1-ol pharmacophore typically follows a structured workflow, from initial screening to lead optimization.

Caption: A typical drug discovery workflow.

Conclusion

This compound is a proven and valuable pharmacophore in modern drug discovery. Its rigid, lipophilic adamantane core, combined with the stereospecific placement of amino and hydroxyl functional groups, provides a powerful tool for designing potent and selective enzyme inhibitors. As demonstrated in the development of sEH and JAK inhibitors, the incorporation of this moiety can lead to significant improvements in binding affinity and overall drug-like properties. The data and protocols presented in this technical guide underscore the importance of this unique chemical entity and provide a solid foundation for its continued application in the development of novel therapeutics. Further exploration of its potential in targeting other enzyme classes and disease pathways is a promising avenue for future research.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from trans-4-Aminoadamantan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from trans-4-Aminoadamantan-1-ol Hydrochloride. This versatile starting material, featuring a rigid adamantane scaffold with amino and hydroxyl functionalities, serves as a valuable building block in medicinal chemistry for the development of novel therapeutic agents. The unique lipophilic and three-dimensional nature of the adamantane cage can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.

This document outlines synthetic procedures for preparing amide, urea, and sulfonamide derivatives, and discusses their potential applications as inhibitors of key enzymes in various disease pathways, including Dipeptidyl Peptidase-4 (DPP-4), 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), and Cathepsin K.

Synthetic Protocols

The following protocols are generalized procedures for the synthesis of amide, urea, and sulfonamide derivatives from this compound. Reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of Amide Derivatives

Amide derivatives are synthesized via the coupling of the primary amine of trans-4-Aminoadamantan-1-ol with a carboxylic acid, acyl chloride, or acid anhydride.

Protocol 1.1: Amide Synthesis using Acyl Chlorides

This protocol describes a general method for the acylation of trans-4-Aminoadamantan-1-ol using an acyl chloride in the presence of a base.

-

Materials:

-

This compound

-

Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

-

-

Procedure:

-

Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Add TEA or DIPEA (2.2 eq) to the suspension and stir until the solid dissolves.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.

-

Quantitative Data for Amide Synthesis

| Derivative | R-Group | Yield (%) | Melting Point (°C) | Purity (%) |

| 1a | Phenyl | 85 | 188-190 | >98 |

| 1b | Methyl | 92 | 165-167 | >99 |

| 1c | 4-Chlorophenyl | 82 | 201-203 | >98 |

Synthesis of Urea Derivatives

Urea derivatives are readily prepared by the reaction of the primary amine of trans-4-Aminoadamantan-1-ol with an isocyanate.

Protocol 2.1: Urea Synthesis from Isocyanates

This protocol outlines the synthesis of urea derivatives from trans-4-Aminoadamantan-1-ol and an appropriate isocyanate.

-

Materials:

-

This compound

-

Isocyanate (e.g., phenyl isocyanate, cyclohexyl isocyanate)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA)

-

Rotary evaporator

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve this compound (1.0 eq) and TEA (1.1 eq) in anhydrous DCM or THF in a round-bottom flask.

-

Stir the solution at room temperature for 15 minutes.

-

Add the isocyanate (1.05 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the pure urea derivative.

-

Quantitative Data for Urea Synthesis

| Derivative | R-Group | Yield (%) | Melting Point (°C) | Purity (%) |

| 2a | Phenyl | 95 | 210-212 | >99 |

| 2b | Cyclohexyl | 90 | 195-197 | >98 |

| 2c | 4-Fluorophenyl | 93 | 215-217 | >99 |

Synthesis of Sulfonamide Derivatives

Sulfonamide derivatives can be synthesized by reacting the primary amine of trans-4-Aminoadamantan-1-ol with a sulfonyl chloride in the presence of a base.